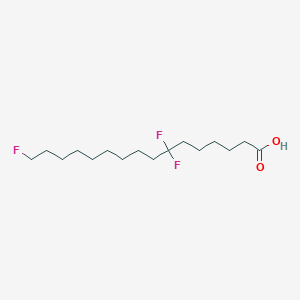
7,7,16-Trifluorohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,16-Trifluorohexadecanoic acid (TFHDA) is a fluorinated fatty acid that has been extensively studied for its potential use in research applications. It is a synthetic compound that is not found naturally in the body. TFHDA has been investigated for its ability to alter cellular metabolism and as a tool for studying lipid metabolism.
Wirkmechanismus
7,7,16-Trifluorohexadecanoic acid inhibits the activity of enzymes involved in fatty acid oxidation, including carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA dehydrogenase (ACAD). This results in the accumulation of fatty acids within the cell and the production of reactive oxygen species. 7,7,16-Trifluorohexadecanoic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism.
Biochemische Und Physiologische Effekte
7,7,16-Trifluorohexadecanoic acid has been found to alter cellular metabolism by inhibiting fatty acid oxidation and increasing the production of reactive oxygen species. It has also been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism. 7,7,16-Trifluorohexadecanoic acid has been investigated for its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7,7,16-Trifluorohexadecanoic acid in lab experiments is its ability to alter cellular metabolism and study the role of fatty acids in disease development. However, 7,7,16-Trifluorohexadecanoic acid has limitations in its use as a research tool. It is a synthetic compound that is not found naturally in the body, which may limit its relevance to physiological processes. Additionally, the effects of 7,7,16-Trifluorohexadecanoic acid on cellular metabolism may differ from those of endogenous fatty acids, which may limit its use in studying lipid metabolism.
Zukünftige Richtungen
There are several future directions for research on 7,7,16-Trifluorohexadecanoic acid. One area of interest is the role of 7,7,16-Trifluorohexadecanoic acid in the development of metabolic disorders, such as type 2 diabetes and obesity. Additionally, the effects of 7,7,16-Trifluorohexadecanoic acid on mitochondrial function and oxidative stress warrant further investigation. 7,7,16-Trifluorohexadecanoic acid may also have potential as a therapeutic agent for the treatment of metabolic disorders, although further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
7,7,16-Trifluorohexadecanoic acid is synthesized through the reaction of 7-bromoheptadecanoic acid with trifluoromethyl iodide and copper(I) iodide. This reaction results in the substitution of the bromine atom with a trifluoromethyl group, resulting in the formation of 7,7,16-Trifluorohexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
7,7,16-Trifluorohexadecanoic acid has been used in a variety of research applications, including the study of lipid metabolism, oxidative stress, and mitochondrial function. It has been found to alter cellular metabolism by inhibiting the activity of enzymes involved in fatty acid oxidation and increasing the production of reactive oxygen species. 7,7,16-Trifluorohexadecanoic acid has also been used as a tool for studying the role of fatty acids in the development of insulin resistance and type 2 diabetes.
Eigenschaften
CAS-Nummer |
127947-16-4 |
|---|---|
Produktname |
7,7,16-Trifluorohexadecanoic acid |
Molekularformel |
C16H29F3O2 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
7,7,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-5-3-1-2-4-8-12-16(18,19)13-9-6-7-11-15(20)21/h1-14H2,(H,20,21) |
InChI-Schlüssel |
FBKIDJHQJKMPOC-UHFFFAOYSA-N |
SMILES |
C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |
Kanonische SMILES |
C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |
Andere CAS-Nummern |
127947-16-4 |
Synonyme |
7,7,16-trifluorohexadecanoic acid 7,7,16-trifluorohexadecanoic acid, 18F-labeled in position 16 7,7,16-trifluoropalmitic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



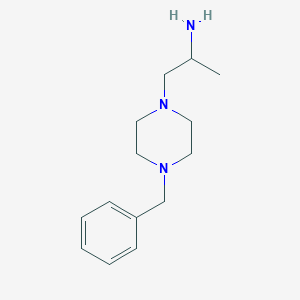
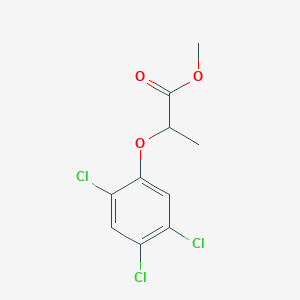
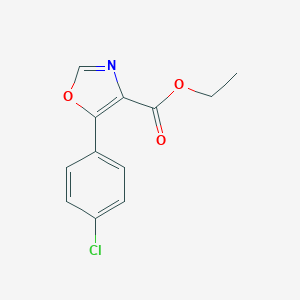
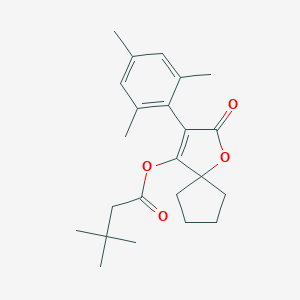
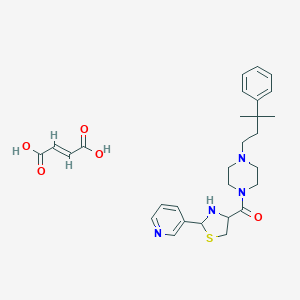
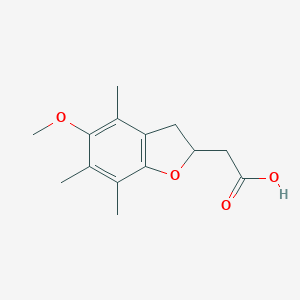
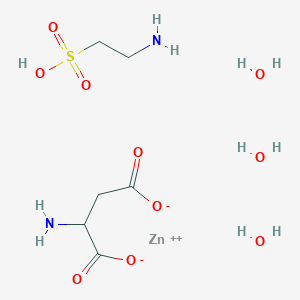
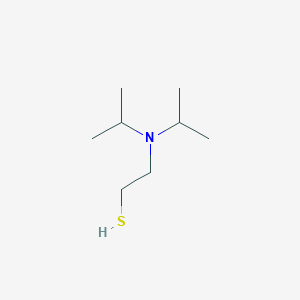
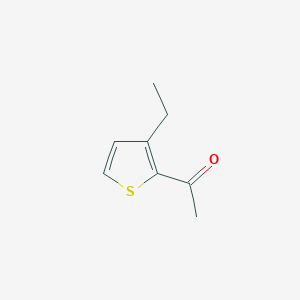
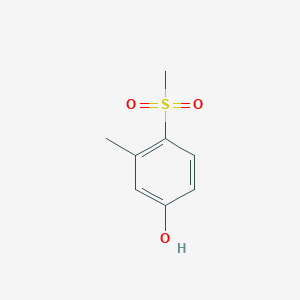
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
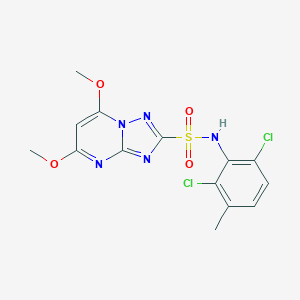
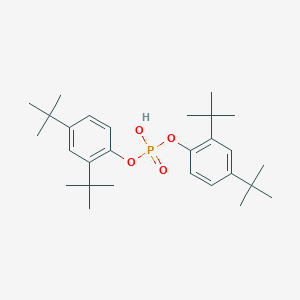
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)